molecular formula C6H5ClN2O3 B145731 2-Amino-4-chloro-5-nitrophenol CAS No. 6358-07-2

2-Amino-4-chloro-5-nitrophenol

Cat. No. B145731
CAS RN: 6358-07-2
M. Wt: 188.57 g/mol
InChI Key: ZARYBZGMUVAJMK-UHFFFAOYSA-N
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Patent
US06660742B2

Procedure details

2-Amino-4-chloro-5-nitrophenol (20.03 g, 0.133 mol), anhydrous potassium carbonate (20.0 g, 0.14 5mol) and tetrabutylammonium iodide (0.025 g, 0.068 mmol) were added to a dry 500 mL and covered with a septum. Freshly distilled and dry DMF (90 mL) was added, followed by benzyl bromide (13.8 mL, 0.116 mol) and the reaction was stirred overnight at room temperature under N2. The solution was then concentrated by removing the DMF on the Kugelrohr apparatus (50° C., 0.25 mm Hg). The oily residue was dissolved in CHCl3, suction filtered to remove the excess potassium carbonate and washed with water. The filtrate was concentrated on a rotovap until a yellow solid remained. The crude product was first purified using a chloroform silica gel column. The product, 2-benzyloxy-5-chloro-4-nitroaniline, was collected from the first few fractions. The product was then purified on a silica gel column using 20% ethyl acetate/hexane eluent. The product was collected, concentrated on a rotovap and dried under high-vacuum to give 2-benzyloxy-5-chloro-4-nitroaniline as a yellow solid (13.44 g, 48.34 mmol, 56%). Mp 98-103° C. TLC (20% ethyl acetate/hexane) Rf=0.38; 500 MHz 1H-NMR (CDCl3) 7.68 (s, 1H), 7.42 (m, 5H), 6.72 (s, 1H), 5.13 (s, 2H), 4.52 (s br, 2H); IR (nujol) 3469, 3378, 3355, 1613, 1567, 1522, 1483, 1464, 1377, 1217, 1126; EI-MS m/z (relative intensity) 278 (M+, 11). Accurate mass for C13H11N2O3Cl: calcd. 278.0458, obsd. 278.0468.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[OH:12].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:19]([O:12][C:3]1[CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[C:6]([Cl:8])=[CH:7][C:2]=1[NH2:1])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
20.03 g
Type
reactant
Smiles
NC1=C(C=C(C(=C1)Cl)[N+](=O)[O-])O
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.025 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
13.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at room temperature under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Freshly distilled
ADDITION
Type
ADDITION
Details
dry DMF (90 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
by removing the DMF on the Kugelrohr apparatus (50° C., 0.25 mm Hg)
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
to remove the excess potassium carbonate
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotovap until a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was first purified
CUSTOM
Type
CUSTOM
Details
The product, 2-benzyloxy-5-chloro-4-nitroaniline, was collected from the first few fractions
CUSTOM
Type
CUSTOM
Details
The product was then purified on a silica gel column
CUSTOM
Type
CUSTOM
Details
The product was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotovap
CUSTOM
Type
CUSTOM
Details
dried under high-vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(N)C=C(C(=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48.34 mmol
AMOUNT: MASS 13.44 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.